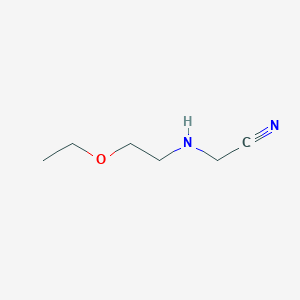
1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride: is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 4-position, a phenylmethylthio group at the 5-position, and a monohydrochloride salt form. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Methyl Group: The methyl group at the 4-position can be introduced through alkylation reactions using methyl iodide or methyl bromide.
Attachment of the Phenylmethylthio Group: The phenylmethylthio group can be introduced through a nucleophilic substitution reaction using benzyl mercaptan and a suitable leaving group.
Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioether group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl mercaptan, alkyl halides, and polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
科学研究应用
1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular processes by disrupting membrane integrity or signaling pathways.
相似化合物的比较
Similar Compounds
- 1H-Imidazole, 4-methyl-
- 1H-Imidazole, 5-methyl-
- 1H-Imidazole, 4,5-dimethyl-
- 1H-Imidazole, 4-methyl-5-nitro-
Uniqueness
1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
74461-53-3 |
|---|---|
分子式 |
C12H15ClN2S |
分子量 |
254.78 g/mol |
IUPAC 名称 |
4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C12H14N2S.ClH/c1-10-12(14-9-13-10)8-15-7-11-5-3-2-4-6-11;/h2-6,9H,7-8H2,1H3,(H,13,14);1H |
InChI 键 |
QPYAFBODSHQDLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CN1)CSCC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4R)-1-((S)-2-(tert-butyl)-14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,13-dioxo-6,9-dioxa-3,12-diazatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12941764.png)
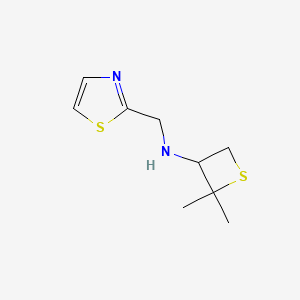

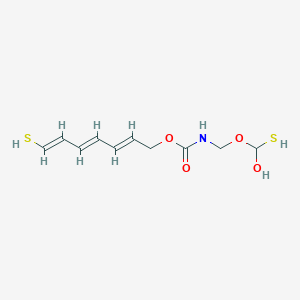
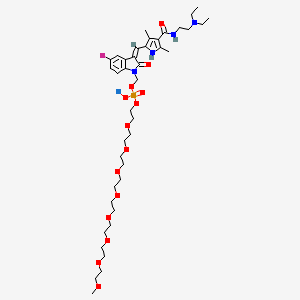
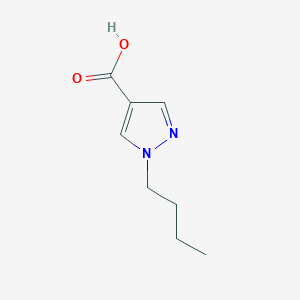
![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
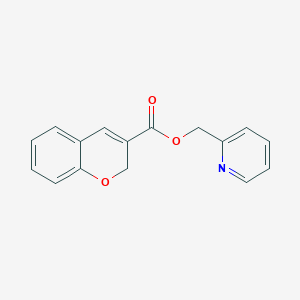
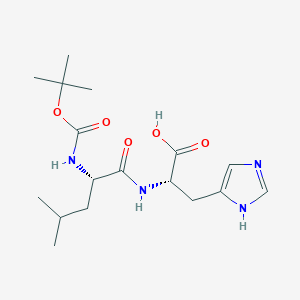
![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)
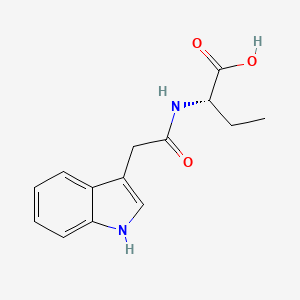
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)

